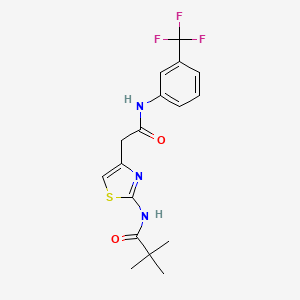










|
REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)=[O:6].N1C=CC=CC=1.[CH3:25][C:26]([CH3:34])([CH3:33])[C:27]([NH:29][C:30]([NH2:32])=[S:31])=[O:28]>O.C(O)C>[CH3:25][C:26]([CH3:34])([CH3:33])[C:27]([NH:29][C:30]1[S:31][CH:2]=[C:3]([CH2:4][C:5](=[O:6])[NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=2)[N:32]=1)=[O:28]
|


|
Name
|
N-trimethylacetylthiourea
|
|
Quantity
|
0.162 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)NC(=S)N)(C)C
|
|
Name
|
substituted thiourea
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 ml reaction flask
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
ADDITION
|
|
Details
|
3273 (1940)] was added to the reaction solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature increased from 24° to 31°
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for four hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
the residual oil crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
The product was collected
|
|
Type
|
WASH
|
|
Details
|
washed with water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)NC=1SC=C(N1)CC(NC1=CC(=CC=C1)C(F)(F)F)=O)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 46.8 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |